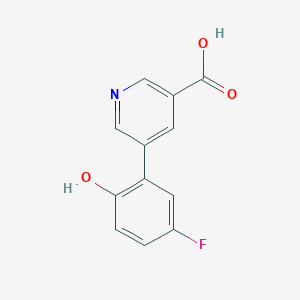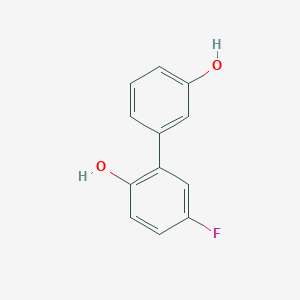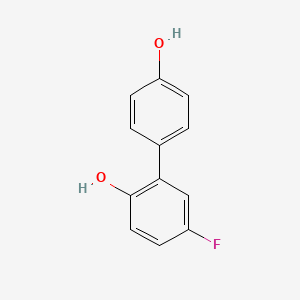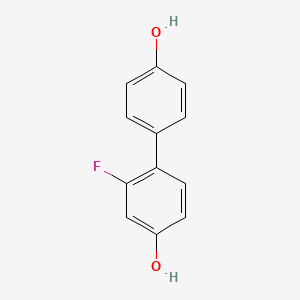
5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid (5-F2HPN) is an organic compound that has been extensively studied in recent years due to its potential applications in the fields of chemistry, biochemistry, and medicine. 5-F2HPN is a derivative of nicotinic acid, which is a natural component of Vitamin B3, and is known for its unique properties such as its ability to form strong hydrogen bonds and its ability to form complexes with other molecules.
科学研究应用
5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine. In chemistry, 5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been used as a reagent for the synthesis of other compounds and as a catalyst for certain reactions. In biochemistry, 5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been studied for its potential use as a drug target, as a potential inhibitor of certain enzymes, and as a potential inhibitor of certain enzyme pathways. In medicine, 5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been studied for its potential use as an anti-inflammatory agent, an antioxidant, and an anti-cancer agent.
作用机制
The mechanism of action of 5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% is not fully understood, however, it is believed to involve its ability to form strong hydrogen bonds with other molecules, as well as its ability to form complexes with other molecules. It is also believed to interact with certain enzymes and enzyme pathways, which may explain its potential applications in the fields of biochemistry and medicine.
Biochemical and Physiological Effects
5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that 5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and can inhibit the activity of certain enzyme pathways, such as the PI3K/Akt pathway. In vivo studies have shown that 5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% can reduce inflammation, reduce oxidative stress, and reduce tumor growth.
实验室实验的优点和局限性
The advantages of using 5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% in laboratory experiments include its low cost, its high solubility in water and other solvents, its stability under a wide range of conditions, and its ability to form strong hydrogen bonds and complexes with other molecules. The limitations of using 5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% in laboratory experiments include its potential toxicity and its potential to interact with certain enzymes and enzyme pathways.
未来方向
The potential future directions for 5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% include further research into its potential applications in the fields of chemistry, biochemistry, and medicine, as well as its potential use as an anti-inflammatory agent, an antioxidant, and an anti-cancer agent. Additionally, further research into the mechanism of action of 5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% and its potential effects on biochemical and physiological processes is needed in order to fully understand its potential uses. Finally, further research into the advantages and limitations of using 5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% in laboratory experiments is needed in order to optimize its use.
合成方法
5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% can be synthesized through several methods, including the reaction between 5-fluoro-2-hydroxyphenylacetaldehyde and nicotinic acid in the presence of an acid catalyst, and the reaction between 5-fluoro-2-hydroxyphenylacetic acid and nicotinic acid in the presence of a base catalyst. The reaction conditions and the reaction products depend on the method used, and the purity of the final product can be increased by purification techniques such as recrystallization.
属性
IUPAC Name |
5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-1-2-11(15)10(4-9)7-3-8(12(16)17)6-14-5-7/h1-6,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTDOEQMGPKKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=CN=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680782 |
Source


|
| Record name | 5-(5-Fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1225741-29-6 |
Source


|
| Record name | 5-(5-Fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














